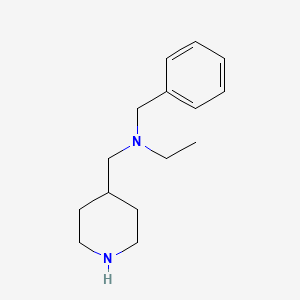

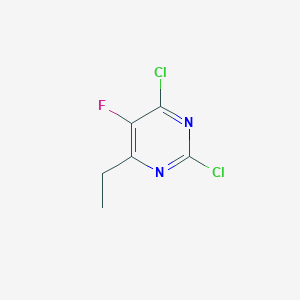

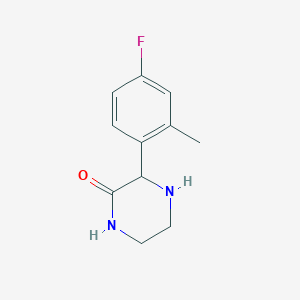

![molecular formula C17H13FN2O2S B1322245 {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid CAS No. 931357-85-6](/img/structure/B1322245.png)

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is represented by the formula C17H13FN2O2S . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” include a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It should be stored at room temperature .科学研究应用

Chemical Rearrangements and Synthesis Methods

Research shows that quinoxalin-2(1H)-one, related to {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, undergoes chemical transformations in the presence of ethyl acetoacetate, leading to new compounds like benzimidazoles and pyrroles. This demonstrates the compound's utility in creating a variety of chemical structures (Mamedov et al., 2011).

Another study explores quinoxalin-2(1H)-ones in oxidative dehydrobromination reactions, showing their potential in synthesizing quinoxalyl aryl ketones, which are valuable in various chemical processes (Gorbunova & Mamedov, 2006).

The synthesis of quinoxaline derivatives, including {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, is significant for producing aldose reductase inhibitors. These inhibitors are effective in treating diabetes and its complications, showcasing the compound's relevance in medicinal chemistry (Yang et al., 2012).

Applications in Biochemistry and Molecular Biology

In biochemistry, derivatives of quinoxalines, like {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, are employed as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, demonstrating their potential as antiviral agents (Kessl et al., 2012).

Another study highlights the use of quinoxaline derivatives in promoting rhizogenesis in plants. This application is crucial in plant biotechnology and agriculture, indicating a broad scope of use for these compounds (Zavhorodnii et al., 2022).

Material Science and Sensor Development

- Quinoxaline-based compounds are also instrumental in developing fluorescence sensors for acids and metal ions. This application in material science indicates their importance in analytical chemistry and environmental monitoring (Maiti et al., 2009).

属性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c18-12-6-2-1-5-11(12)9-15-17(23-10-16(21)22)20-14-8-4-3-7-13(14)19-15/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNOFYLEZDIRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2SCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327360 |

Source

|

| Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid | |

CAS RN |

931357-85-6 |

Source

|

| Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

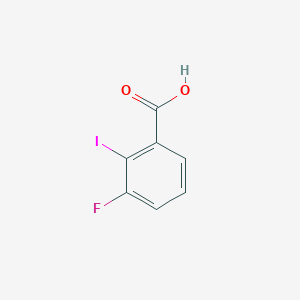

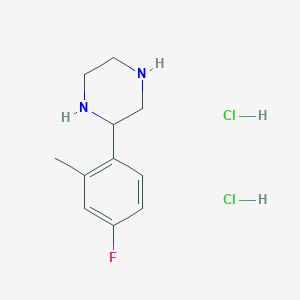

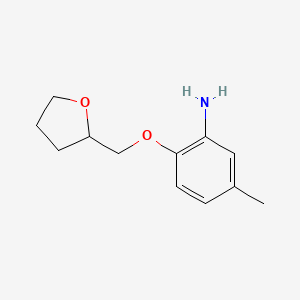

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)